Fmoc-(Me)Gly(Pentynyl)-OH Fmoc-(Me)Gly(Pentynyl)-OH
Brand Name: Vulcanchem
CAS No.: 1050501-65-9
VCID: VC0557845
InChI: InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1
SMILES: CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H23NO4
Molecular Weight: 377,43 g/mole

Fmoc-(Me)Gly(Pentynyl)-OH

CAS No.: 1050501-65-9

Cat. No.: VC0557845

Molecular Formula: C23H23NO4

Molecular Weight: 377,43 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-(Me)Gly(Pentynyl)-OH - 1050501-65-9

Specification

CAS No. 1050501-65-9
Molecular Formula C23H23NO4
Molecular Weight 377,43 g/mole
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid
Standard InChI InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1
SMILES CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Properties

Fmoc-(Me)Gly(Pentynyl)-OH, identified by CAS number 1050501-65-9, is an amino acid derivative with the molecular formula C23H23NO4 and a molecular weight of 377.4 g/mol . The IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ynoic acid . It features several key structural components that contribute to its utility in peptide chemistry:

Structural Components

The compound consists of three primary functional groups:

  • The Fluorenylmethyloxycarbonyl (Fmoc) protecting group: Provides amino group protection during peptide synthesis

  • Methylated glycine (MeGly): Offers steric properties that can influence peptide structure

  • Pentynyl side chain: Contains a terminal alkyne functionality suitable for click chemistry applications

This unique combination of structural elements makes the compound particularly valuable for specialized peptide synthesis applications where modifications to the peptide backbone are desired.

Physical and Chemical Properties

The physical and chemical properties of Fmoc-(Me)Gly(Pentynyl)-OH reflect its complex structure and functional groups:

PropertyValue
Molecular Weight377.4 g/mol
Molecular FormulaC23H23NO4
Physical StateSolid
Functional GroupsCarboxylic acid, Fmoc-protected amine, terminal alkyne
Chiral CenterYes (S configuration)

The compound's terminal alkyne group is particularly significant as it enables participation in click chemistry reactions, making it a valuable building block for bioconjugation and peptide modification applications .

Synthesis Methodologies

The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH involves multiple steps designed to introduce the three key structural components in a controlled manner.

Laboratory Synthetic Routes

The synthesis typically progresses through several key steps:

  • Protection of the amino group of glycine with the Fmoc group

  • Methylation of the alpha carbon to introduce the methyl substituent

  • Introduction of the pentynyl group through alkylation reactions

Each step requires careful control of reaction conditions to ensure stereoselective outcomes and high yields. The synthesis may utilize various coupling agents and reaction conditions depending on the specific laboratory protocol.

Industrial Scale Production

Industrial production of Fmoc-(Me)Gly(Pentynyl)-OH employs similar synthetic pathways but is optimized for larger scales. Key considerations in industrial synthesis include:

  • Use of more cost-effective reagents where possible

  • Implementation of continuous flow processes for certain reaction steps

  • Enhanced purification methods, including crystallization and chromatography

  • Quality control measures to ensure consistent purity and stereochemical integrity

Modern industrial processes aim to maximize yield while minimizing waste generation, often through the application of green chemistry principles.

Chemical Reactivity Profile

Fmoc-(Me)Gly(Pentynyl)-OH demonstrates diverse chemical reactivity, largely influenced by its functional groups.

Fmoc Group Reactions

The Fmoc protecting group serves a crucial role in peptide synthesis by protecting the amino function. It exhibits the following reactivity:

  • Cleaved under basic conditions (typically 20-50% piperidine in DMF)

  • Stable under acidic conditions, allowing orthogonal protection strategies

  • Generates dibenzofulvene upon deprotection, which can be monitored by UV spectroscopy

This orthogonal deprotection profile makes it particularly valuable in solid-phase peptide synthesis protocols.

Terminal Alkyne Reactions

The pentynyl group's terminal alkyne represents a highly reactive site that can participate in various transformations:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming 1,2,3-triazoles

  • Sonogashira cross-coupling reactions with aryl halides

  • Hydration reactions to form ketones

  • Oxidation to carboxylic acid derivatives

The alkyne functionality enables the compound to serve as a platform for click chemistry applications, particularly in bioconjugation and materials science .

Carboxylic Acid Reactivity

The carboxylic acid moiety participates in typical peptide bond formation reactions:

  • Activation with coupling reagents (e.g., HBTU, DIC, HATU)

  • Formation of active esters (NHS, HOBt)

  • Direct coupling with amines to form amide bonds

This reactivity is essential for incorporating the derivative into growing peptide chains during synthesis.

Applications in Peptide Chemistry

Fmoc-(Me)Gly(Pentynyl)-OH has found significant applications in modern peptide chemistry, particularly in the development of specialized peptide structures.

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the compound offers several advantages:

  • Introduction of methylated glycine residues, which can induce conformational constraints

  • Incorporation of alkyne functionalities for post-synthetic modifications

  • Generation of peptidomimetics with enhanced stability against proteolytic degradation

The incorporation of this modified residue can significantly alter the structural and biological properties of the resulting peptides.

Click Chemistry Applications

The terminal alkyne functionality enables various click chemistry reactions, particularly with azide-containing compounds:

Click Chemistry ApplicationAdvantageExample Use
Peptide cyclizationImproved stability and bioactivitySynthesis of cyclic peptide drug candidates
BioconjugationAttachment of reporter groupsFluorescent labeling of peptides
Peptide-polymer conjugationEnhanced pharmacokineticsDevelopment of peptide-PEG conjugates
Surface immobilizationControlled orientationPeptide arrays for screening

These applications significantly expand the utility of peptides containing the Fmoc-(Me)Gly(Pentynyl)-OH residue .

Comparison with Related Compounds

Understanding how Fmoc-(Me)Gly(Pentynyl)-OH compares to similar compounds provides insights into its unique applications and advantages.

Comparison with Standard Fmoc-Protected Amino Acids

Standard Fmoc-protected amino acids differ from Fmoc-(Me)Gly(Pentynyl)-OH in several key aspects:

  • Lack of alpha-methyl substitution, resulting in different conformational preferences

  • Absence of reactive alkyne functionality for post-synthetic modifications

  • Different steric properties that affect peptide folding and interactions

These differences make Fmoc-(Me)Gly(Pentynyl)-OH particularly valuable for specialized applications where standard amino acids would be insufficient.

Comparison with Other Alpha-Methylated Derivatives

When compared to other alpha-methylated amino acid derivatives, such as Fmoc-(Me)Gly-OH or Fmoc-(Me)Ala-OH, the pentynyl group provides distinctive reactivity:

CompoundDistinctive FeatureSpecial Application
Fmoc-(Me)Gly-OHAlpha-methyl onlyHelix induction in peptides
Fmoc-(Me)Ala-OHAlpha-methyl with methyl side chainEnhanced proteolytic stability
Fmoc-(Me)Gly(Pentynyl)-OHAlpha-methyl with pentynyl side chainClick chemistry applications plus conformational control

The pentynyl functionality distinguishes this compound from other alpha-methylated derivatives by enabling click chemistry applications while maintaining the conformational effects of alpha-methylation .

Research Applications

Current research involving Fmoc-(Me)Gly(Pentynyl)-OH spans multiple scientific disciplines, with particular emphasis on peptide-based therapeutics and materials.

Medicinal Chemistry Applications

In medicinal chemistry, the compound has enabled several innovative approaches:

  • Development of constrained peptides with improved target binding

  • Creation of peptide-drug conjugates through click chemistry

  • Design of peptidomimetics resistant to proteolytic degradation

  • Synthesis of peptides with improved cell penetration properties

These applications contribute to the development of novel therapeutic candidates with enhanced pharmacokinetic properties.

Materials Science Applications

In materials science, the compound facilitates the creation of functional peptide-based materials:

  • Self-assembling peptide nanostructures with defined morphologies

  • Peptide-polymer hybrid materials through click chemistry

  • Surface-functionalized biomaterials with bioactive peptide moieties

  • Stimuli-responsive peptide hydrogels for drug delivery applications

The ability to incorporate both conformational constraints and reactive functionalities makes this compound particularly valuable for materials development.

Challenges and Limitations

Despite its utility, working with Fmoc-(Me)Gly(Pentynyl)-OH presents several challenges that researchers must address.

Synthetic Challenges

The synthesis and incorporation of this compound face several technical challenges:

  • Potential racemization during coupling due to the alpha-methyl group

  • Reduced coupling efficiency compared to standard amino acids

  • Side reactions involving the terminal alkyne during certain coupling conditions

  • Higher cost compared to standard amino acid derivatives

These challenges necessitate careful optimization of reaction conditions and may require specialized coupling reagents to achieve satisfactory results.

Analytical Considerations

The compound also presents unique analytical challenges:

  • Complex NMR spectra due to multiple functional groups

  • Potential overlap with other signals in peptide mass spectrometry

  • Challenges in detecting incorporation efficiency in complex peptides

  • Special considerations for HPLC purification due to hydrophobicity

Researchers must employ specialized analytical techniques to confirm successful incorporation and purity of peptides containing this residue.

Future Perspectives

The continuing development of applications for Fmoc-(Me)Gly(Pentynyl)-OH suggests several promising future directions for research and development.

Emerging Therapeutic Applications

Several therapeutic areas show particular promise for peptides containing this specialized residue:

  • Development of peptide-based enzyme inhibitors with enhanced stability

  • Creation of targeted peptide-drug conjugates for cancer therapy

  • Design of peptide vaccines with improved immunogenicity

  • Synthesis of peptide hormones with extended half-lives

These applications leverage the unique structural and chemical properties of peptides incorporating Fmoc-(Me)Gly(Pentynyl)-OH.

Advanced Materials Development

In materials science, several innovative applications are emerging:

  • Smart biomaterials with programmable degradation properties

  • Peptide-based sensors utilizing click chemistry for signal transduction

  • Bioactive surfaces for tissue engineering applications

  • Nanostructured materials with precisely controlled morphologies

The ability to introduce both conformational constraints and chemical reactivity makes this compound particularly valuable for next-generation materials development.

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